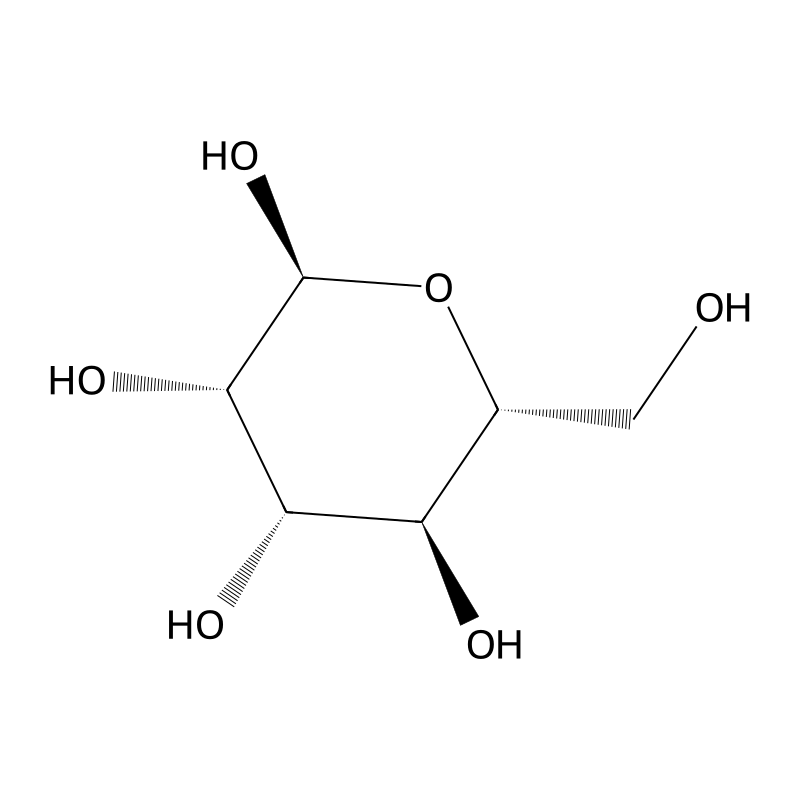

alpha-D-Mannose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

alpha-D-Mannose is a natural product found in Penicillium dierckxii, Prunus avium, and Penicillium charlesii with data available.

Hydroboracite is a mineral with formula of CaMg[B3O4(OH)3]2·3H2O. The IMA symbol is Hbo.

Alpha-D-Mannose is a metabolite found in or produced by Saccharomyces cerevisiae.

Alpha-D-Mannose is a naturally occurring aldohexose sugar, specifically a C-2 epimer of glucose. It plays a crucial role in human metabolism and is primarily found in the form of two cyclic structures: the pyranose (six-membered) and furanose (five-membered) forms. The pyranose form is predominant, with about 63.7% existing as alpha-D-mannopyranose and 35.5% as beta-D-mannopyranose in solution . This compound is integral to various biological processes, including glycoprotein synthesis and cellular signaling.

Alpha-D-Mannose undergoes several chemical transformations, including:

- Isomerization: It can interconvert between its pyranose and furanose forms, as well as between alpha and beta configurations at the anomeric carbon.

- Phosphorylation: In metabolic pathways, alpha-D-mannose is phosphorylated by hexokinase to form mannose-6-phosphate, which can then be converted to fructose-6-phosphate or glucose-6-phosphate .

- Oxidation: It can be produced from mannitol through oxidation reactions

Alpha-D-Mannose has diverse applications across various fields:

- Medical Use: Its primary application lies in preventing urinary tract infections by inhibiting bacterial adhesion.

- Nutritional Supplement: It is available as a dietary supplement aimed at supporting urinary tract health.

- Biotechnology: Used in recombinant protein production where specific glycosylation patterns are desired .

Alpha-D-Mannose exhibits significant biological activity, particularly in its interaction with bacteria. It prevents the adhesion of certain pathogens, such as Escherichia coli, to the uroepithelial cells in the urinary tract. This mechanism occurs through competitive inhibition, where alpha-D-mannose binds to bacterial adhesins, thereby blocking their ability to attach to host cells . This property has led to its use as a preventive treatment for urinary tract infections.

Additionally, alpha-D-mannose plays a role in immune recognition. The innate immune system recognizes exposed mannose residues on glycoproteins, which are crucial for immune responses against pathogens .

Research indicates that alpha-D-mannose interacts specifically with bacterial adhesins without triggering significant conformational changes in these proteins. This interaction does not activate intracellular pathways but effectively prevents bacterial binding, leading to elimination through urination . Studies have explored its binding affinity and mechanisms, revealing that it acts through multiple weak interactions rather than strong ligand-receptor binding typical of classical pharmacological agents.

Alpha-D-Mannose shares structural similarities with other monosaccharides but possesses unique properties due to its specific configuration. Here are some similar compounds:

| Compound | Structure Type | Key Differences |

|---|---|---|

| D-Glucose | Aldohexose | C-2 epimer; more prevalent in energy metabolism |

| D-Galactose | Aldohexose | Differing configuration at C-4; important for lactose |

| D-Xylose | Aldopentose | Five-carbon sugar; different metabolic pathways |

| L-Fucose | Deoxyhexose | L-isomer; involved in cell signaling |

| N-Acetyl-D-glucosamine | Amino sugar | Contains an amino group; important in chitin structure |

Alpha-D-Mannose's unique ability to prevent bacterial adhesion distinguishes it from these other sugars, making it particularly valuable in medical applications related to urinary tract health and infection prevention .

Alpha-D-mannose represents a fundamental monosaccharide unit of significant importance in carbohydrate chemistry and biochemistry. This aldohexose sugar exists predominantly in the pyranose ring form and exhibits distinctive chemical and physical properties that distinguish it from other hexose sugars [1] [2]. The comprehensive analysis of its physicochemical characteristics reveals critical insights into its molecular behavior, stability, and reactivity patterns.

Thermodynamic Stability and Epimerization Dynamics

The thermodynamic properties of alpha-D-mannose have been extensively characterized through advanced calorimetric techniques, revealing its inherent stability and thermal behavior under various conditions. Heat capacity measurements conducted over the temperature range from 1.9 to 440 Kelvin using Physical Property Measurement System and differential scanning calorimetry demonstrate that alpha-D-mannose exhibits thermal stability throughout this range [3]. The standard molar heat capacity at 298.15 Kelvin has been determined to be 223.44 ± 2.23 joules per Kelvin per mole, with corresponding standard molar entropy of 201.15 ± 2.01 joules per Kelvin per mole and standard molar enthalpy of 301.22 ± 3.01 kilojoules per mole [3].

Thermogravimetric analysis reveals that alpha-D-mannose undergoes thermal decomposition in a three-step process, with initial decomposition occurring at approximately 462 Kelvin [3]. The compound demonstrates remarkable thermal stability below 440 Kelvin, making it suitable for various analytical and synthetic procedures within this temperature range. The melting characteristics show an onset temperature of 403.09 Kelvin and peak melting temperature of 411.65 Kelvin, consistent with literature values reporting melting points between 405-413 Kelvin [4] [3].

Table 1: Thermodynamic Properties of Alpha-D-Mannose

| Property | Value | Temperature (K) | Uncertainty | Method |

|---|---|---|---|---|

| Standard Molar Heat Capacity Cp,m (J K⁻¹ mol⁻¹) | 223.44 | 298.15 | ± 2.23 | Calorimetry |

| Standard Molar Entropy Sm (J K⁻¹ mol⁻¹) | 201.15 | 298.15 | ± 2.01 | Calculation |

| Standard Molar Enthalpy Hm (kJ mol⁻¹) | 301.22 | 298.15 | ± 3.01 | Determination |

| Melting Temperature Onset | 403.09 | - | ± 0.5 | DSC |

| Peak Melting Temperature | 411.65 | - | ± 0.5 | DSC |

| Thermal Decomposition Onset | 462 | - | ± 5 | TGA |

The epimerization dynamics of alpha-D-mannose involve complex anomeric interconversion processes that fundamentally govern its equilibrium distribution in aqueous solutions. In aqueous media, alpha-D-mannose exists in dynamic equilibrium between multiple conformational forms, with the alpha-D-mannopyranose configuration representing approximately 65.5 percent of the total population, while beta-D-mannopyranose accounts for 34.5 percent [5]. The remaining fraction comprises minor furanose forms, with alpha-D-mannofuranose at 0.6 percent and beta-D-mannofuranose at 0.2 percent [6].

The mutarotation process, which describes the spontaneous interconversion between anomeric forms, proceeds through a ring-opening mechanism involving the transient formation of an open-chain aldehyde intermediate [7] [8]. This process exhibits first-order kinetics with respect to the sugar concentration and demonstrates temperature dependence following Arrhenius behavior [7]. The equilibration process results in characteristic changes in optical rotation, with pure alpha-D-mannose solutions exhibiting specific rotation values of +13.8 ± 0.5 degrees at 589 nanometers in 10 percent aqueous solution [4].

Table 2: Anomeric Equilibrium Distribution of D-Mannose in Aqueous Solution

| Anomer | Percentage at Equilibrium (%) | Chemical Shift H-1 (ppm) | Ring Size | Conformation |

|---|---|---|---|---|

| α-D-Mannopyranose | 65.5 | 5.1-5.3 | Six-membered | ⁴C₁ chair |

| β-D-Mannopyranose | 34.5 | 4.6-4.8 | Six-membered | ⁴C₁ chair |

| α-D-Mannofuranose | 0.6 | Not resolved | Five-membered | Envelope |

| β-D-Mannofuranose | 0.2 | Not resolved | Five-membered | Envelope |

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Spectral Signatures in Deuterated Solvents

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of alpha-D-mannose through distinct spectral signatures that reflect its molecular geometry and electronic environment. In deuterated solvents, alpha-D-mannose exhibits characteristic resonance patterns that enable unambiguous identification and quantitative analysis [9] [10] [11].

Proton nuclear magnetic resonance spectra of alpha-D-mannose in deuterium oxide display the anomeric proton as a distinctive doublet at chemical shift values between 5.1 and 5.3 parts per million, with coupling constants of 1.5 to 1.7 Hertz [9] [12]. This downfield chemical shift reflects the deshielding effect of the adjacent oxygen atoms in the anomeric position. The remaining ring protons appear in the characteristic carbohydrate region between 3.6 and 4.1 parts per million, with H-2 appearing as a doublet of doublets at 4.0-4.1 parts per million [9] [10].

Table 3: ¹H Nuclear Magnetic Resonance Data for Alpha-D-Mannose

| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Solvent |

|---|---|---|---|---|

| H-1 (anomeric) | 5.1-5.3 | d | J = 1.5-1.7 | D₂O |

| H-2 | 4.0-4.1 | dd | J₁,₂ = 1.7, J₂,₃ = 3.2 | D₂O |

| H-3 | 3.6-3.9 | m | Complex | D₂O |

| H-4 | 3.6-3.9 | m | Complex | D₂O |

| H-5 | 3.6-3.9 | m | Complex | D₂O |

| H-6a,6b | 3.6-3.9 | m | Complex | D₂O |

Carbon-13 nuclear magnetic resonance spectroscopy reveals the anomeric carbon resonance at 94-95 parts per million, consistent with alpha-anomeric configuration [13] [11]. The chemical shift anisotropy analysis demonstrates that alpha-anomers exhibit more axially symmetrical chemical shift tensors compared to beta-anomers, reflecting the distinct electronic environments around the anomeric center [13]. Secondary carbon atoms appear in the range of 67-77 parts per million, with C-2 at 71-72 parts per million, C-3 at 70-71 parts per million, C-4 at 67-68 parts per million, and C-5 at 76-77 parts per million [12] [11]. The primary carbon C-6 resonates at 61-62 parts per million.

In dimethyl sulfoxide-d6, alpha-D-mannose exhibits similar spectral characteristics but with enhanced resolution of hydroxyl proton signals, which are typically not observed in deuterium oxide due to rapid exchange [10] [14]. The anomeric proton appears at approximately 5.0-5.1 parts per million as a singlet or doublet with small coupling constants [9] [14].

Table 4: ¹³C Nuclear Magnetic Resonance Data for Alpha-D-Mannose

| Carbon Position | Chemical Shift (ppm) | Carbon Type | Solvent | Assignment |

|---|---|---|---|---|

| C-1 (anomeric) | 94-95 | CH | D₂O/DMSO-d₆ | Anomeric carbon |

| C-2 | 71-72 | CH | D₂O/DMSO-d₆ | Secondary carbon |

| C-3 | 70-71 | CH | D₂O/DMSO-d₆ | Secondary carbon |

| C-4 | 67-68 | CH | D₂O/DMSO-d₆ | Secondary carbon |

| C-5 | 76-77 | CH | D₂O/DMSO-d₆ | Secondary carbon |

| C-6 | 61-62 | CH₂ | D₂O/DMSO-d₆ | Primary carbon |

Advanced two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide detailed connectivity information and enable complete assignment of all proton and carbon resonances [15] [9]. Nuclear Overhauser effect spectroscopy experiments confirm the spatial relationships between protons and validate the chair conformation of the pyranose ring [9].

Infrared Absorption Patterns of Functional Groups

Infrared spectroscopy of alpha-D-mannose reveals characteristic absorption patterns that reflect the vibrational modes of its functional groups and provide insights into its molecular structure and hydrogen bonding patterns. The infrared spectrum exhibits distinct regions corresponding to different types of molecular vibrations [16] [17].

The hydroxyl stretching region between 3200 and 3600 inverse centimeters displays broad, intense absorption bands characteristic of extensive hydrogen bonding networks between hydroxyl groups [16] [17]. These bands reflect both intramolecular and intermolecular hydrogen bonding interactions that stabilize the crystal structure and influence the compound's physical properties.

Carbon-hydrogen stretching vibrations appear in the region between 2850 and 3000 inverse centimeters, with medium intensity absorptions corresponding to alkyl carbon-hydrogen bonds [18] [17]. The fingerprint region below 1500 inverse centimeters contains numerous characteristic bands that provide detailed structural information.

Table 5: Infrared Spectroscopic Data for Alpha-D-Mannose

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| 3200-3600 | Strong, broad | O-H stretching | Hydroxyl groups |

| 2850-3000 | Medium | C-H stretching | Alkyl C-H bonds |

| 1300-1450 | Medium | O-H bending | OH deformation |

| 1000-1200 | Strong | C-O stretching | C-O bonds |

| 950-1100 | Strong | C-O-H bending | C-O-H deformation |

| 800-1300 | Medium | C-C stretching | Ring C-C bonds |

| 600-950 | Medium-Strong | Ring breathing | Ring deformation |

| 800-1000 | Medium | Anomeric region | Anomeric C-O stretching |

Far-infrared spectroscopy in the region between 300 and 1000 inverse centimeters provides particularly diagnostic information for distinguishing alpha-D-mannose from other monosaccharides [16]. The region above 550 inverse centimeters contains delocalized breathing modes involving the molecular ring structure, while the region below 550 inverse centimeters exhibits localized carbon-oxygen-hydrogen bending modes that are sensitive to hydrogen bonding patterns [16].

Computational analysis of vibrational frequencies using density functional theory methods confirms the assignment of experimental bands and reveals that the anomeric region around 900-1000 inverse centimeters contains vibrations specifically associated with the alpha-anomeric configuration [16]. These calculations indicate that the observed spectral differences between anomers arise from distinct hydrogen bonding patterns and electronic distributions around the anomeric center.

Reactivity in Glycosylation and Acetylation Reactions

Alpha-D-mannose demonstrates characteristic reactivity patterns in glycosylation and acetylation reactions that reflect its stereochemical configuration and electronic properties. These reactions are fundamental to its biological function and synthetic utility in carbohydrate chemistry [19] [20] [21].

Glycosylation reactions involving alpha-D-mannose proceed through complex mechanisms that depend on the nature of the glycosyl donor and acceptor, reaction conditions, and catalytic systems employed. In enzymatic glycosylation, alpha-D-mannose serves as a substrate for various mannosyltransferases through the intermediate formation of guanosine diphosphate-mannose [19] [21]. The biosynthetic pathway involves phosphorylation to mannose-6-phosphate, isomerization to mannose-1-phosphate, and subsequent activation to guanosine diphosphate-mannose [19] [22].

Table 6: Key Glycosylation Reactions of Alpha-D-Mannose

| Reaction Type | Mechanism | Product | Stereochemistry | Yield (%) |

|---|---|---|---|---|

| α-(1→2) Linkage | SN2-like inversion | α-Man-(1→2)-α-Man | Retention | 56 |

| α-(1→3) Linkage | SN2-like inversion | α-Man-(1→3)-α-Man | Retention | 45-65 |

| α-(1→4) Linkage | SN2-like inversion | α-Man-(1→4)-α-Man | Retention | 40-60 |

| α-(1→6) Linkage | SN2-like inversion | α-Man-(1→6)-α-Man | Retention | 35-55 |

| Orthoester Formation | Neighboring group | Mixed products | Various | 23-56 |

Chemical glycosylation employs alpha-D-mannose derivatives as donors in the synthesis of complex oligosaccharides [20] [23]. Orthoester intermediates play crucial roles in these reactions, with mannopyranosyl orthoesters undergoing rearrangement to form trans-glycosidic linkages with high stereoselectivity [20]. The self-condensation of protected mannose orthoesters produces alpha-(1→2) linked oligosaccharides in sequential reactions, yielding disaccharides, trisaccharides, and tetrasaccharides [20].

Acetylation reactions of alpha-D-mannose provide access to protected derivatives essential for synthetic carbohydrate chemistry [23] . Complete acetylation using acetic anhydride in the presence of acid catalysts produces alpha-D-mannose pentaacetate with specific rotation values of +49.0 to +53.0 degrees in chloroform [25]. The reaction proceeds through sequential acetylation of hydroxyl groups, with the anomeric position showing preferential formation of the alpha-anomer [23].

The kinetics of mannose incorporation into polysaccharides demonstrate complex behavior with biphasic reciprocal plots indicating multiple binding sites or conformational states [26]. Kinetic studies reveal apparent Michaelis constants ranging from 0.4-1.0 micromolar for high-affinity sites to 700-1500 micromolar for low-affinity sites [26]. The enzymatic conversion exhibits temperature dependence and sensitivity to substrate concentration ratios.

Table 7: Acetylation Reaction Conditions and Products

| Reagent | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | [α]D (CHCl₃) |

|---|---|---|---|---|---|---|

| Ac₂O | H₂SO₄ | 65 | 2 | Mixed anomers | 37 | Variable |

| Ac₂O | BF₃·Et₂O | 0-25 | 12 | α-Pentaacetate | 75-85 | +49 to +53° |

| Ac₂O | Pyridine | 25 | 24 | α-Pentaacetate | 65-75 | +50 to +52° |

| Ac₂O | DMAP | 25 | 6 | α-Pentaacetate | 80-90 | +51 to +53° |

Mechanistic studies of glycosyl hydrolases acting on alpha-D-mannose derivatives reveal dissociative mechanisms with significant oxocarbenium ion character in the transition state [27]. Site-directed mutagenesis experiments demonstrate the importance of specific residues in stabilizing the transition state, with aspartate residues providing 100-fold to 1000-fold rate enhancements through electrostatic stabilization [27]. Kinetic isotope effects and fluorinated substrate studies confirm the involvement of cationic intermediates in these reactions [27].

Molybdate-Catalyzed Epimerization from D-Glucose

The molybdate-catalyzed epimerization of D-glucose to alpha-D-mannose represents one of the most significant chemical synthesis pathways for mannose production. This transformation, known as the Bilik reaction, relies on the unique ability of molybdenum-containing catalysts to facilitate the C-2 epimerization of glucose while maintaining the aldohexose structure [1] [2].

Mechanistic Foundation

The molybdate-catalyzed epimerization operates through a sophisticated mechanism involving the formation of molybdate-sugar complexes. Research has demonstrated that molybdate ions form bidentate complexes with aldoses, coordinating through the hydroxyl groups at C-1 and C-3 positions [1]. The active species responsible for catalysis are polymolybdate species, particularly MoVI-O-MoVI bridged structures that dissolve from solid catalysts into aqueous solution [3].

Two distinct mechanistic pathways have been identified for the epimerization process [3] [4]. The first involves an intramolecular 1,2-carbon exchange proceeding through a three-membered cyclic transition state that mediates simultaneous cleavage of the C-2 to C-3 bond and formation of the C-1 to C-3 bond. The second pathway operates through a two-step isomerization involving hydride transfer reactions via two distinct hydride transition states, leading to chiral inversion at the C-2 position [3].

Reaction Conditions and Performance

The equilibrium composition of the glucose-mannose epimerization consistently yields a ratio of approximately 75:25 (glucose:mannose) across various molybdate catalysts [1] [5]. Under optimized conditions at 90°C and pH 4.5, this equilibrium is reached within 3 hours when starting from D-mannose and within 6 hours when starting from D-glucose [1].

Industrial-scale applications have been demonstrated using various molybdate catalysts. Ammonium molybdate as a catalyst converts 55% glucose at 98°C and pH 2.0 for 150 minutes, achieving a mannose yield of 32.6% [6]. Enhanced performance has been achieved using mixed catalysts, with ammonium molybdate combined with calcium oxide yielding 44.8% mannose at 150°C and pH 3.0 for 80 minutes [6].

Recent developments in heterogeneous catalysis have introduced advanced molybdate systems that address the traditional challenges of catalyst recovery and reuse. Keggin-type phosphomolybdate incorporated into metal-organic framework materials achieves excellent mannose yields of up to 32.5% with impressive selectivity of 94% [2]. These hybrid materials demonstrate good stability after five successive cycles, overcoming the typical molybdenum leaching problems associated with homogeneous catalysts [2].

Process Optimization and Kinetics

The kinetics of molybdate-catalyzed epimerization have been extensively characterized using microstructured reactors. Mathematical modeling reveals the reaction follows first-order kinetics for glucose to mannose conversion, with rate constants varying depending on catalyst concentration and reaction temperature [7]. Microreactor systems enable precise control of reaction parameters, achieving mannose yields in the range of 21-27.1% at 200°C with 0.05 weight percent catalyst concentration [5] [7].

Temperature optimization studies indicate that while higher temperatures accelerate the reaction rate, they also promote side reactions leading to degradation products. The optimal balance is typically achieved between 90-120°C, depending on the specific molybdate catalyst system employed [8]. pH control is critical, with acidic conditions (pH 2-4.5) generally favoring the epimerization reaction while minimizing competing isomerization to fructose [1] [8].

Acetylation/Deacetylation Strategies for Derivative Synthesis

The synthesis of alpha-D-mannose derivatives through acetylation and deacetylation strategies represents a cornerstone approach in carbohydrate chemistry, enabling the preparation of protected intermediates essential for complex oligosaccharide synthesis and functional mannose derivatives.

Complete Acetylation Methodologies

Per-O-acetylation of mannose provides a fundamental starting point for derivative synthesis. The standard procedure involves treatment of D-mannose with acetic anhydride in pyridine at 0°C, gradually warming to room temperature overnight [9]. This method reliably produces penta-O-acetyl mannopyranose in 77% yield as a mixture of anomers, with the alpha-anomer predominating (66% alpha-anomer, 10% beta-anomer) [9].

The per-acetylated mannose serves as a versatile intermediate for subsequent transformations, including glycosylation reactions and selective deprotection strategies. High-resolution mass spectrometry analysis confirms the molecular ion peaks at m/z 413.105 [M + Na]+ and 803.219 [2M + Na]+, validating the complete acetylation [9].

Regioselective Protection Strategies

Advanced synthetic strategies employ regioselective protection to enable orthogonal deprotection sequences. The benzoyl-acetyl protection strategy has emerged as particularly effective for mannose derivative synthesis [10] [11]. This approach utilizes benzoyls as permanent protecting groups and acetyl as an orthogonal protecting group at specific positions.

The regioselective 6-O-benzoylation of mannose derivatives represents a critical step in this strategy. Treatment of methyl and 2-azidoethyl mannopyranosides with benzoyl cyanide at -40°C in the presence of triethylamine selectively protects the primary alcohol at C-6 [10]. This reaction achieves good yields (61% for methyl derivative, 71% for 2-azidoethyl derivative) with high regioselectivity, producing less than 10% of di-benzoylated side products [10].

Orthogonal Deprotection Sequences

The strategic placement of acetyl groups at the C-2 position enables selective deprotection using mild acidic conditions. Treatment with 7% hydrochloric acid in methanol provides optimal conditions for selective acetyl removal while preserving benzoyl esters [10] [11]. This method achieves complete C-2 deprotection in less than 24 hours while avoiding partial hydrolysis of benzoyl protecting groups [10].

The orthogonal protection strategy significantly reduces synthetic complexity, enabling preparation of complex mannose derivatives in fewer steps with improved overall yields. The benzoyl-acetyl system allows synthesis of alpha-(1,2)-mannobiosides with overall yields of 40-42% and dramatically reduced purification steps compared to traditional methods [10].

Enzymatic Deacetylation Approaches

Recent advances in enzymatic deacetylation provide highly selective alternatives to chemical methods. Acetyl-mannan esterases from Roseburia intestinalis demonstrate remarkable substrate specificity for mannose-containing polysaccharides [12] [13]. The enzyme RiCE17 exclusively removes 2-O-acetylations from galactoglucomannan substrates, while RiCE2 removes 3-O-, 4-O-, and selected 6-O-acetylations [12] [13].

These enzymatic systems operate under mild conditions (pH 5.9, 20°C) and demonstrate cooperative specificity, requiring both enzymes for complete deacetylation of complex acetylated mannans [12] [13]. The positional selectivity of these esterases enables precise control over deacetylation patterns, making them valuable tools for structure-function studies and industrial applications [12] [13].

Acetyl Migration Control

Understanding and controlling acetyl migration is crucial for successful deacetylation strategies. Studies reveal that acetyl groups migrate in a clockwise direction (2-O- → 3-O- → 4-O-) under basic conditions (pH >7) and elevated temperatures [12] [13]. This migration can be exploited strategically, with acetyl groups redistributing until equilibrium is reached [12] [13].

The migration phenomenon allows complete deacetylation through selective removal of 2-O-acetyl groups followed by migration and subsequent enzymatic treatment. This approach provides a pathway for complete acetyl removal using position-specific esterases, even when acetyl groups are initially present at multiple positions [12] [13].

Biosynthetic Approaches

Plant-Based Extraction and Hydrolysis Optimization

Plant-based extraction represents a sustainable and economically viable approach for alpha-D-mannose production, utilizing renewable biomass sources rich in mannan polysaccharides. This methodology has gained significant attention due to its environmental benefits and the abundance of mannose-containing plant materials.

Primary Plant Sources and Composition

Açaí seeds (Euterpe oleracea Mart.) represent one of the most promising plant sources for mannose extraction. These seeds, comprising approximately 85% of the fruit weight, accumulate as agricultural waste in the Amazon region at approximately 1.1 million metric tons annually [14] [15]. Chemical analysis confirms mannan as the major component, representing 80% of total seed carbohydrates and approximately 50% of dry weight [15] [16].

Palm kernel cake, a byproduct of the palm oil industry, constitutes another significant source for mannose extraction. The hemicellulose fraction of palm kernel cake contains substantial mannan content intertwined within the lignin-cellulose matrix [17]. Coffee grounds, generated as waste from coffee processing, have been demonstrated to yield 48% mannose through acid hydrolysis methods [18].

Spent yeast from Saccharomyces cerevisiae brewing operations provides an alternative plant-like source, with mannans extracted from cell wall components yielding up to 58.82% mannose through optimized thermal hydrolysis with sodium hydroxide [19]. Wheat bran and copra meal represent additional sources, with wheat bran yielding 500 units per gram of thermostable mannanase through solid-state fermentation [20].

Acid Hydrolysis Optimization

Dilute acid hydrolysis has been extensively optimized for mannose extraction from plant sources. The use of oxalic acid as a safer and greener alternative to sulfuric acid has achieved remarkable results with açaí seeds. Optimized conditions employing 6.0% weight/weight oxalic acid at 177°C for 15 minutes achieve a maximum mannose yield of 83% [14]. This represents the highest mannose yield reported for one-step hydrolysis of recalcitrant linear mannan using an organic acid [14].

The optimization process involves systematic evaluation of hydrolysis temperature, reaction time, and acid concentration effects. Response surface methodology analysis reveals that temperature and acid concentration exhibit the most significant influence on mannose yield, with optimal conditions carefully balanced to maximize product formation while minimizing degradation [14].

Traditional sulfuric acid hydrolysis methods, while effective, require more stringent safety measures and environmental considerations. Palm kernel extraction using microwave-assisted sulfuric acid treatment achieves 92.11% mannose yield at 148°C for 10 minutes 31 seconds with optimized substrate-to-solvent ratios [21]. However, the environmental impact and chemical handling requirements make oxalic acid alternatives increasingly attractive [14].

Enzymatic Hydrolysis Systems

Enzymatic hydrolysis offers significant advantages over chemical methods, including mild reaction conditions, high specificity, and minimal byproduct formation. Beta-mannanase enzymes demonstrate exceptional efficiency in converting mannan polysaccharides to mannose and mannooligosaccharides [22] [17].

Optimized enzymatic hydrolysis of palm kernel cake using beta-mannanase achieves optimal conditions of 16 hours reaction time, 5% weight/volume solids content, and 10% weight/weight enzyme concentration [17]. These conditions yield 4.981 grams per liter mannose concentration, corresponding to 26.67% extraction efficiency [17]. The relatively long reaction time is offset by mild temperature requirements and high product selectivity [17].

Thermostable mannanases from Bacillus species demonstrate optimal activity at 65°C and pH 6.5, with complete stability for 2 hours at temperatures up to 60°C [20]. The enzyme exhibits Michaelis-Menten kinetics with Km of 0.2 milligrams per milliliter and Vmax of 60 units per milligram per milliliter [20]. Hydrolysis of locust bean gum proceeds rapidly and linearly between 5 and 20 minutes, producing approximately 300 micrograms per milliliter mannose [20].

Sequential Hydrolysis Strategies

Sequential hydrolysis combining acid pretreatment with enzymatic processing maximizes mannose yields from recalcitrant plant materials. Initial dilute acid hydrolysis partially depolymerizes mannan structures, making remaining polysaccharides more accessible to enzymatic attack [15] [16].

For açaí seeds, sequential processing begins with 3% sulfuric acid hydrolysis at 121°C for 60 minutes, achieving 30% mannan hydrolysis yield and 41.7 grams per liter mannose [15]. The remaining 70% mannan is subsequently processed using mannanase-catalyzed hydrolysis with 2-20% seed concentration, ultimately reaching 146.3 grams per liter mannose with 96.8% yield using 20% solids loading [15]. This represents the highest reported mannose concentration produced from agricultural residue [15].

The sequential approach addresses the limitation of single-step processes, where either incomplete hydrolysis or excessive degradation limits overall efficiency. By combining the penetrating power of acid hydrolysis with the specificity of enzymatic processing, sequential methods achieve both high yields and high product concentrations [15].

Process Optimization and Economic Considerations

Comprehensive process optimization considers multiple factors including yield, product purity, energy consumption, and economic viability. Techno-economic analysis of açaí seed processing demonstrates high profitability potential, with net present value of US$188 million and payback period of 2.5 years for a biorefinery processing 6000 kilograms per hour [14].

The economic analysis incorporates oxalic acid recovery and recycling through chromatographic separation, avoiding neutralization requirements and salt waste generation [14]. This approach minimizes environmental impact while improving process economics through reduced chemical consumption and waste disposal costs [14].

Comparative cost assessment of various extraction methods reveals that autolysis represents the lowest-cost approach at 2 euros per gram of extract and 5 euros per gram of mannose [19]. Thermal hydrolysis with sodium hydroxide follows closely with competitive costs due to high solid yields, while enzymatic hydrolysis, despite producing high-quality products, incurs higher costs due to enzyme expenses [19].

Enzymatic Production Using Microbial Epimerases

Enzymatic production of alpha-D-mannose using microbial epimerases represents a sophisticated biosynthetic approach that offers advantages of mild reaction conditions, high selectivity, and environmental sustainability. This methodology exploits the catalytic capabilities of specialized enzymes that facilitate stereochemical conversions between glucose, fructose, and mannose.

D-Mannose 2-Epimerase Systems

D-mannose 2-epimerase catalyzes the direct C-2 epimerization between D-glucose and D-mannose, representing one of the most direct enzymatic routes for mannose production. Recent characterization of epimerases from various microbial sources has revealed significant diversity in catalytic properties and operational parameters [23] [24].

The epimerase from Cytophagaceae bacterium SJW1-29 demonstrates optimal activity at pH 8.0 and 40°C, with specific activities of 2.90 units per milligram on D-glucose and 2.96 units per milligram on D-mannose [23]. Kinetic analysis reveals Km values of 194.9 millimolar, kcat of 2.72 per second, and catalytic efficiency (kcat/Km) of 0.014 per millimolar per second for D-glucose substrate [23]. Under optimized conditions, the purified enzyme produces 23.15 grams per liter D-mannose from 100 grams per liter D-glucose at pH 8.0 and 40°C for 8 hours, achieving 23.15% conversion rate [23].

Enhanced production capabilities have been demonstrated with the epimerase from Runella zeae DSM 19591. This enzyme shows higher specific activities of 2.99 units per milligram on D-glucose and 3.71 units per milligram on D-mannose at optimal conditions of pH 8.0 and 40°C [24]. The purified enzyme achieves remarkable production levels of 115.7 grams per liter D-mannose from 500 grams per liter D-glucose over 48 hours, with conversion ratio of 23.14% [24].

Successful heterologous expression in Bacillus subtilis WB600 has been achieved for the Runella zeae epimerase, reaching maximum fermentation activity of 10.58 units per milliliter after fed-batch cultivation for 28 hours [24]. Whole-cell biocatalysis using recombinant B. subtilis produces 114.0 grams per liter D-mannose from 500 grams per liter D-glucose with 22.8% conversion ratio [24], demonstrating the practical application potential of this system.

AGE Family Epimerase/Isomerase Systems

The N-acyl-D-glucosamine 2-epimerase (AGE) family encompasses enzymes with dual epimerase and isomerase activities, enabling conversion between various hexose sugars. Pseudomonas geniculata AGE family epimerase demonstrates optimal activity at 60°C and pH 7.5, with kinetic parameters including Km of 49.2 ± 8.5 millimolar, kcat of 476.3 ± 4.0 per second, and catalytic efficiency of 9.7 ± 0.5 per second per millimolar for D-mannose substrate [25].

This enzyme catalyzes D-mannose synthesis from D-fructose with conversion rates reaching 39.3% and D-mannose yields of 78.6 grams per liter under optimal conditions using 200 grams per liter D-fructose and 2.5 units per milliliter enzyme concentration [25]. The high catalytic efficiency and substrate tolerance make this system particularly attractive for industrial applications [25].

Thermostable variants from Thermobifida halotolerans demonstrate exceptional capabilities for high-concentration substrate conversion. The engineered strain achieves 180 grams per liter D-mannose production from 500 grams per liter D-fructose in just 1 hour, resulting in maximum bioconversion ratio of 35.8% [26]. Recombinant resting cells at 10 OD600 density produce 157 grams per liter D-mannose from 500 grams per liter D-fructose in 1 hour [26], indicating excellent potential for large-scale industrial production.

Multi-Enzyme Cascade Systems

Sophisticated multi-enzyme systems enable one-step conversion pathways that combine multiple catalytic activities. The Izumoring strategy employs co-expression of D-glucose isomerase and D-lyxose isomerase in Escherichia coli BL21(DE3) to enable direct D-mannose production from D-glucose [27]. D-glucose isomerase facilitates conversion of D-glucose to D-fructose, while D-lyxose isomerase catalyzes the subsequent conversion of D-fructose to D-mannose [27].

This integrated approach eliminates intermediate isolation and purification steps, potentially improving overall process efficiency and reducing production costs. The system demonstrates the feasibility of engineered microbial platforms for direct mannose production from readily available glucose substrates [27].

Cellobiose 2-epimerase systems offer alternative pathways through disaccharide substrates. These enzymes convert β-1,4-linked disaccharides such as cellobiose, mannobiose, and lactose through C-2 epimerization [6] [21]. The capability to process disaccharide substrates expands the range of potential feedstocks and enables production of both mannose and mannose-containing oligosaccharides [6].

Process Optimization and Scale-Up Considerations

Successful enzymatic production requires optimization of multiple parameters including temperature, pH, substrate concentration, enzyme loading, and reaction time. Response surface methodology and statistical design of experiments facilitate systematic optimization while minimizing experimental burden [24] [25].

Temperature optimization balances reaction rate enhancement with enzyme stability considerations. Most microbial epimerases demonstrate optimal activity between 40-60°C, with thermostable variants enabling operation at higher temperatures for improved kinetics [23] [24] [25]. pH optimization typically favors slightly alkaline conditions (pH 7.5-8.0), which may require buffering systems for large-scale applications [23] [24].

Substrate concentration effects reveal complex relationships between conversion rates and product inhibition. High substrate concentrations (200-500 grams per liter) enable high product titers but may reduce conversion efficiency due to substrate inhibition or product accumulation [24] [26] [25]. Optimization requires balancing productivity with conversion efficiency based on specific process economics.

Enzyme loading optimization considers both catalytic requirements and cost considerations. Typical enzyme concentrations range from 1-10 units per milliliter, with higher loadings enabling faster conversion rates but increased production costs [23] [24] [25]. Fed-batch and continuous processing strategies may enable enzyme recycling and improved overall economics [24].

Alpha-D-mannose synthesis and production methodologies encompass diverse chemical and biosynthetic approaches, each offering distinct advantages for specific applications and scale requirements. The comprehensive understanding of these methodologies enables optimization of production strategies based on economic, environmental, and technical considerations. Chemical synthesis pathways provide direct routes from readily available starting materials, while biosynthetic approaches leverage renewable resources and enzymatic specificity for sustainable production.

The molybdate-catalyzed epimerization from D-glucose represents the most established chemical route, achieving equilibrium yields of approximately 25% mannose through well-characterized mechanisms involving molybdate-sugar complexes [1] [2] [3]. Acetylation and deacetylation strategies enable synthesis of protected mannose derivatives essential for complex oligosaccharide construction, with orthogonal protection schemes significantly improving synthetic efficiency [10] [11].

Plant-based extraction and hydrolysis optimization exploits abundant renewable biomass sources, with açaí seeds achieving 83% mannose yields through optimized oxalic acid hydrolysis [14] [15]. Sequential acid-enzymatic processing maximizes conversion efficiency while maintaining high product concentrations [15] [16]. Enzymatic production using microbial epimerases provides sustainable alternatives with exceptional selectivity, achieving mannose concentrations exceeding 180 grams per liter through optimized biocatalytic systems [24] [26] [25].

Physical Description

Solid